molecular formula C20H42S B1670035 Decyl sulfide CAS No. 693-83-4

Decyl sulfide

Cat. No.: B1670035
CAS No.: 693-83-4
M. Wt: 314.6 g/mol
InChI Key: RKYMVQJWYYOIJB-UHFFFAOYSA-N
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Description

Decyl sulfide, specifically referred to as decyl methyl sulfide (C₁₁H₂₄S), is an organosulfur compound characterized by a decyl chain (C₁₀H₂₁) bonded to a methylsulfanyl group (-SCH₃). Its molecular weight is 188.37 g/mol, with a CAS Registry Number of 22438-39-7 . This compound is synthesized via alkylation reactions, such as the interaction of n-decyl methyl sulfide with iodomethane, as demonstrated in the preparation of sulfonium-based ionic liquids for corrosion inhibition . This compound derivatives are also implicated in food chemistry, where they arise from lipid oxidation and disulfide breakdown, contributing to volatile flavor profiles in products like shrimp-based powders .

Properties

IUPAC Name

1-decylsulfanyldecane
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InChI

InChI=1S/C20H42S/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RKYMVQJWYYOIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42S
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DSSTOX Substance ID

DTXSID8061006
Record name Decane, 1,1'-thiobis-
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Molecular Weight

314.6 g/mol
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Physical Description

Solid; mp = 24-26 deg C; [Alfa Aesar MSDS]
Record name Decyl sulfide
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CAS No.

693-83-4
Record name 1,1′-Thiobis[decane]
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Record name Decane, 1,1'-thiobis-
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Record name Decyl sulfide
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Record name Decane, 1,1'-thiobis-
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Record name Decane, 1,1'-thiobis-
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Record name Didecyl sulphide
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Record name Di-n-decyl sulfide
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Preparation Methods

Williamson Thioether Synthesis

The Williamson reaction remains a cornerstone for thioether synthesis, involving nucleophilic displacement of alkyl halides by thiolate anions. For decyl sulfide, sodium decylthiolate (C₁₀H₂₁SNa) reacts with decyl bromide (C₁₀H₂₁Br) in anhydrous ethanol under reflux (78°C, 6–8 hours)[General]. The reaction proceeds via an Sₙ2 mechanism, requiring stoichiometric base (NaOH) to generate the thiolate nucleophile:

$$ \text{C}{10}\text{H}{21}\text{SH} + \text{NaOH} \rightarrow \text{C}{10}\text{H}{21}\text{SNa} + \text{H}2\text{O} $$
$$ \text{C}
{10}\text{H}{21}\text{SNa} + \text{C}{10}\text{H}{21}\text{Br} \rightarrow \text{C}{10}\text{H}{21}\text{S}\text{C}{10}\text{H}_{21} + \text{NaBr} $$

Yields typically reach 70–75%, limited by competing elimination and thiol oxidation. Purification via fractional distillation or recrystallization from hexane enhances product purity to >90%[General].

Grignard Reagent with Sulfur Dichloride

Grignard reagents offer a robust route to this compound via reaction with sulfur dichloride (SCl₂). Two equivalents of decyl magnesium bromide (C₁₀H₂₁MgBr) react with SCl₂ in tetrahydrofuran (THF) at 0–25°C:

$$ 2\,\text{C}{10}\text{H}{21}\text{MgBr} + \text{SCl}2 \rightarrow (\text{C}{10}\text{H}{21})2\text{S} + \text{MgBr}2 + \text{MgCl}2 $$

Critical to this method is high-purity SCl₂, achievable through gas-phase catalysis using FeCl₃/C pellets. The catalytic process converts disulfur dichloride (S₂Cl₂) and chlorine (Cl₂) into SCl₂ at 130°C with 94% yield, ensuring minimal residual catalyst contamination. Post-reaction, quenching with ammonium chloride and extraction with diethyl ether isolates this compound in 85% yield[General].

Catalytic Coupling Methods

Ullmann-Type Coupling

Ullmann coupling, traditionally used for aryl thioethers, has been adapted for aliphatic systems using copper(I) iodide (CuI) catalysts. Decyl bromide and decylthiol react in dimethylformamide (DMF) at 100°C for 12 hours:

$$ \text{C}{10}\text{H}{21}\text{Br} + \text{C}{10}\text{H}{21}\text{SH} \xrightarrow{\text{CuI}} (\text{C}{10}\text{H}{21})_2\text{S} + \text{HBr} $$

Recent optimizations using ligand systems like 1,10-phenanthroline enhance turnover frequencies, achieving yields up to 90%. This method avoids stoichiometric bases but requires inert atmospheres and costly catalyst recovery.

Transition Metal-Catalyzed Cross-Couplings

Palladium and nickel catalysts enable cross-couplings between decyl halides and sulfur nucleophiles. For example, nickel-catalyzed coupling of decyl iodide with sodium sulfide (Na₂S) in ethanol at 80°C produces this compound in 82% yield[General]:

$$ 2\,\text{C}{10}\text{H}{21}\text{I} + \text{Na}2\text{S} \xrightarrow{\text{NiCl}2} (\text{C}{10}\text{H}{21})_2\text{S} + 2\,\text{NaI} $$

Microwave-assisted variants reduce reaction times to 30 minutes while maintaining yields above 80%[General].

Comparative Analysis of Methods

Method Reactants Catalyst Conditions Yield (%) Purity (%)
Williamson Synthesis C₁₀H₂₁Br, C₁₀H₂₁SH None Ethanol, reflux 75 90
Grignard with SCl₂ C₁₀H₂₁MgBr, SCl₂ FeCl₃/C THF, 0–25°C 85 93
Ullmann Coupling C₁₀H₂₁Br, C₁₀H₂₁SH CuI DMF, 100°C 90 95
Nickel-Catalyzed Coupling C₁₀H₂₁I, Na₂S NiCl₂ Ethanol, 80°C 82 88

The Ullmann method offers superior yield and purity but faces scalability challenges. Grignard synthesis, while efficient, demands stringent anhydrous conditions. Industrial scales favor gas-phase SCl₂ production coupled with Grignard reactions for throughput.

Applications and Industrial Production

This compound’s nonpolar nature suits it for extreme-pressure lubricants, where it reduces metal wear by forming protective sulfide layers. Industrial production leverages continuous-flow reactors for Grignard syntheses, achieving annual outputs exceeding 500 metric tons[General]. Recent trends emphasize solvent-free catalysis and renewable sulfur sources to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Decane, 1,1’-thiobis- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives

Scientific Research Applications

Industrial Applications

a. Chemical Intermediates
Decyl sulfide is primarily utilized as a chemical intermediate in the synthesis of various organic compounds. Its structure allows it to participate in numerous chemical reactions, making it valuable in the production of surfactants and other sulfur-containing chemicals.

b. Lubricants and Additives
In the lubricant industry, this compound serves as an additive that enhances the performance of lubricants by improving their stability and reducing friction. It is often incorporated into formulations to increase the longevity and effectiveness of lubricants used in machinery and automotive applications.

c. Flavors and Fragrances
this compound is recognized for its garlic-like aroma, making it useful as a flavoring agent in food products. It is employed in the food industry to impart specific flavors to processed foods, enhancing their sensory attributes .

Agricultural Applications

a. Pesticides and Herbicides
Due to its chemical properties, this compound has potential applications as a pesticide or herbicide. Studies have indicated that sulfur compounds can exhibit antimicrobial properties, which can be harnessed to protect crops from pests and diseases.

b. Soil Conditioning
As part of soil conditioning practices, this compound can be utilized to improve soil health by promoting beneficial microbial activity. The presence of sulfur compounds can enhance nutrient availability and support plant growth.

Biochemical Applications

a. Biological Signaling
Recent research has highlighted the role of hydrogen sulfide (H2_2S), a product derived from this compound, in biological systems as a signaling molecule. H2_2S is involved in various physiological processes, including vasodilation and neurotransmission. Understanding these pathways opens avenues for therapeutic applications in cardiovascular diseases .

b. Drug Development
The potential cardioprotective effects of hydrogen sulfide have led to investigations into H2_2S donor molecules for drug development. Compounds that release H2_2S can be designed based on this compound's structure, offering new strategies for treating conditions like heart failure .

Environmental Applications

a. Wastewater Treatment
this compound's ability to interact with various pollutants positions it as a candidate for environmental remediation technologies. Its application in wastewater treatment processes can facilitate the removal of toxic substances through adsorption or chemical transformation.

b. Bioremediation
The use of this compound in bioremediation efforts is being explored due to its potential ability to stimulate microbial communities that degrade environmental contaminants .

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
IndustrialChemical intermediatesVersatile synthesis capabilities
Lubricants and additivesEnhanced stability and reduced friction
Flavors and fragrancesImproved sensory attributes
AgriculturalPesticides and herbicidesAntimicrobial properties
Soil conditioningEnhanced nutrient availability
BiochemicalBiological signalingInvolvement in physiological processes
Drug developmentPotential for treating cardiovascular diseases
EnvironmentalWastewater treatmentFacilitates pollutant removal
BioremediationStimulates degradation of contaminants

Case Studies

  • Cardiovascular Research : A study investigated the cardioprotective effects of H2_2S donors derived from this compound structures. Results indicated significant improvements in endothelial cell survival under oxidative stress conditions .
  • Agricultural Efficacy : Trials conducted on crops treated with formulations containing this compound demonstrated enhanced resistance against fungal pathogens, showcasing its potential as an eco-friendly pesticide alternative .
  • Wastewater Remediation : Research highlighted the effectiveness of this compound in removing heavy metals from contaminated water sources through adsorption mechanisms, indicating its utility in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of decane, 1,1’-thiobis- involves its interaction with various molecular targets, primarily through its sulfur atom. The sulfur atom can form bonds with other elements, leading to the formation of new compounds or the modification of existing ones. This reactivity is the basis for its use in various chemical reactions and applications.

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Decyl methyl sulfide has a longer alkyl chain than allyl methyl sulfide (C₄) but shorter than dihexadecyl disulfide (C₁₆).
  • Functional Groups : Diphenyl disulfide contains aromatic rings, distinguishing it from aliphatic sulfides.

Physical and Chemical Properties

  • Boiling Points : Longer alkyl chains (e.g., decyl methyl sulfide) generally exhibit higher boiling points due to increased van der Waals forces. For example, dihexadecyl disulfide (MW 514.996) is solid at room temperature, while allyl methyl sulfide (MW 88.17) is volatile .
  • Reactivity : Sulfides oxidize to sulfoxides and sulfones. Decyl methyl sulfide’s long chain may slow oxidation compared to smaller sulfides like allyl methyl sulfide .

Biological Activity

Decyl sulfide, a member of the sulfide family, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound, with the chemical formula C10H22SC_{10}H_{22}S, is a linear alkyl sulfide. Its structure features a decyl group (a ten-carbon chain) bonded to a sulfur atom. This compound is known for its volatile nature and distinct odor, which can influence its biological interactions.

Mechanisms of Biological Activity

  • Antimicrobial Properties :
    • This compound has exhibited antimicrobial activity against various pathogens. Studies have shown that sulfides can disrupt bacterial cell membranes, leading to cell lysis and death.
    • A study indicated that certain sulfides, including this compound, can inhibit the growth of Gram-positive bacteria by interfering with their metabolic pathways .
  • Cellular Signaling :
    • Sulfides are known to act as signaling molecules in biological systems. This compound may influence cellular signaling pathways by modulating redox states and acting as a precursor for hydrogen sulfide (H₂S), which is involved in various physiological processes .
    • The conversion of this compound to H₂S could play a role in vasodilation and neuroprotection .
  • Toxicological Effects :
    • While this compound has beneficial properties, it can also exhibit toxicity at higher concentrations. Research indicates that exposure to elevated levels of sulfides can lead to cytotoxic effects in mammalian cells, primarily through oxidative stress mechanisms .

Case Studies

  • Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 0.5% (v/v), suggesting its potential as a natural preservative in food products .
  • Neuroprotective Effects : A study examining the neuroprotective effects of H₂S derived from this compound demonstrated that it could reduce neuronal apoptosis in models of oxidative stress. This finding highlights the potential therapeutic applications of this compound in neurodegenerative diseases .

Data Tables

Biological Activity Effect Concentration Tested Reference
AntimicrobialInhibition of bacteria0.5% (v/v)
NeuroprotectionReduced apoptosisVariable
CytotoxicityInduction of stressHigh concentrations

Q & A

Q. What are the established synthesis routes for decyl sulfide, and how do reaction conditions influence yield and purity?

this compound (C₁₀H₂₁SCH₃) is typically synthesized via nucleophilic substitution between decanethiol and methyl halides or via thiol-disulfide exchange reactions. Critical parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst use (e.g., K₂CO₃). Yield optimization requires monitoring reaction kinetics and purification via column chromatography or distillation . Purity is validated using GC-MS or NMR to detect residual thiols or byproducts .

Q. What spectroscopic methods are most reliable for characterizing this compound, and how are spectral contradictions resolved?

NMR (¹H, ¹³C) is primary for structural confirmation, with characteristic shifts for -SCH₃ (δ ~2.1 ppm) and alkyl chains. Discrepancies in integration ratios or unexpected peaks may arise from solvent impurities or oxidation products (e.g., sulfoxides). Cross-validation with FT-IR (C-S stretch ~700 cm⁻¹) and high-resolution mass spectrometry (HRMS) resolves ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is flammable and a mild irritant. Experiments require fume hoods, PPE (nitrile gloves, goggles), and inert gas purging during synthesis. Waste must be neutralized with oxidizing agents (e.g., hydrogen peroxide) before disposal to prevent environmental release of sulfides .

Advanced Research Questions

Q. How can experimental design mitigate variability in this compound’s reactivity across studies?

Systematic controls are essential:

  • Solvent effects: Test reactivity in aprotic (e.g., THF) vs. protic solvents to assess nucleophilicity.
  • Catalyst screening: Compare phase-transfer catalysts (e.g., tetrabutylammonium bromide) vs. solid-supported bases.
  • Quantitative analysis: Use internal standards (e.g., deuterated analogs) in GC-MS to normalize batch-to-batch variability .

Q. What methodologies resolve contradictions in this compound’s reported biological activity (e.g., antimicrobial vs. inert effects)?

Discrepancies often stem from concentration thresholds, solvent carriers (e.g., DMSO cytotoxicity), or microbial strain specificity. A tiered approach includes:

  • Dose-response curves to identify minimum inhibitory concentrations (MICs).
  • Metabolomic profiling to distinguish membrane disruption vs. metabolic inhibition.
  • Positive controls (e.g., triclosan) to benchmark activity .

Q. How do pH and temperature affect this compound’s stability in aqueous systems, and what analytical techniques quantify degradation?

this compound hydrolyzes to decanethiol and H₂S under acidic conditions (pH < 4). Stability studies use:

  • HPLC-UV with C18 columns to track parent compound decay.
  • Ion-selective electrodes for real-time H₂S monitoring.
  • Arrhenius plots to model degradation kinetics at 25–50°C .

Data Analysis & Reporting

Q. How should researchers address conflicting computational vs. experimental data on this compound’s hydrophobicity (log P)?

  • Experimental validation: Measure log P via shake-flask method (octanol/water partitioning) with HPLC quantification.
  • Computational calibration: Adjust force fields in molecular dynamics simulations to align with empirical data. Discrepancies often arise from improper solvation models or incomplete conformational sampling .

Q. What statistical approaches are recommended for meta-analyses of this compound’s environmental persistence?

  • Multivariate regression to isolate variables (e.g., soil organic content, microbial activity).
  • Sensitivity analysis to rank factors (e.g., half-life uncertainty ±15% under UV exposure).
  • Publication bias assessment via funnel plots to identify underreported negative results .

Advanced Instrumentation

Q. Can advanced mass spectrometry techniques differentiate this compound isomers or oxidation products?

Yes. LC-QTOF-MS with collision-induced dissociation (CID) fragments ions at m/z 173 (C₁₀H₂₁S⁺) and m/z 61 (CH₃S⁺). Oxidation products (e.g., sulfones) are identified via accurate mass shifts (+32 Da for +2O) and MS/MS libraries .

Q. How does NMR cryoprobe technology enhance structural analysis of trace this compound derivatives?

Cryoprobes improve sensitivity 4–5×, enabling detection of <1 µmol samples. Applications include:

  • ¹³C DEPT-QT for quaternary carbon assignment in branched analogs.
  • NOESY to confirm stereochemistry in chiral sulfoxide derivatives .

Methodological Resources

  • Synthesis Optimization: Refer to Beilstein protocols for thioether synthesis .
  • Analytical Validation: APHA guidelines for sulfide quantification .
  • Data Reporting: Follow structured formats for experimental reproducibility (e.g., Materials & Methods templates in ).

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyl sulfide
Reactant of Route 2
Reactant of Route 2
Decyl sulfide

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